(3S,5S)-5-methylmorpholine-3-carboxamide

Catalog No.
S6557133
CAS No.
1932628-30-2
M.F
C6H12N2O2
M. Wt
144.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-5-methylmorpholine-3-carboxamide

CAS Number

1932628-30-2

Product Name

(3S,5S)-5-methylmorpholine-3-carboxamide

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

(3S,5S)-5-Methylmorpholine-3-carboxamide is a chiral compound characterized by a morpholine ring substituted at the 5-position with a methyl group and at the 3-position with a carboxamide functional group. This compound is of interest in organic chemistry due to its potential applications in medicinal chemistry and as a building block for synthesizing other complex molecules. The specific stereochemistry of (3S,5S) is crucial for its biological activity and chemical reactivity.

  • Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxamide group can be reduced to form primary amines or alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution: The methyl group on the morpholine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under basic or acidic conditions.

These reactions make (3S,5S)-5-Methylmorpholine-3-carboxamide versatile in synthetic organic chemistry, enabling the formation of diverse derivatives with potential applications in various fields.

Research indicates that (3S,5S)-5-Methylmorpholine-3-carboxamide exhibits significant biological activity. It has been studied for its potential role as an enzyme inhibitor and receptor ligand. The compound's unique stereochemistry contributes to its binding affinity and selectivity towards specific biological targets, which is essential in drug development. Its biological properties are still under investigation, with ongoing studies exploring its therapeutic potential against various diseases .

The synthesis of (3S,5S)-5-Methylmorpholine-3-carboxamide typically involves several steps:

  • Starting Material Preparation: Chiral starting materials are selected to ensure the desired stereochemistry.
  • Cyclization: Appropriate amino alcohols undergo cyclization under acidic conditions to form the morpholine ring.
  • Methylation and Carboxylation: Subsequent methylation and carboxylation steps are performed to introduce the methyl and carboxamide groups.
  • Purification: The final product is purified through crystallization or chromatography to achieve high purity and yield.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and scalability.

(3S,5S)-5-Methylmorpholine-3-carboxamide has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals targeting specific diseases.
  • Organic Synthesis: The compound is utilized as a building block in synthesizing complex organic molecules.
  • Catalysis: It has been explored as an organocatalyst in various reactions due to its unique structural features .

Studies on the interactions of (3S,5S)-5-Methylmorpholine-3-carboxamide with biological targets have shown promising results. The compound's mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. Understanding these interactions is vital for optimizing its therapeutic potential and developing new drugs based on its structure .

Several compounds share structural similarities with (3S,5S)-5-Methylmorpholine-3-carboxamide. These include:

  • Methyl (3S,5S)-5-methylmorpholine-3-carboxylate: A derivative with an ester functional group that exhibits similar reactivity but differs in solubility and biological activity.
  • Morpholine derivatives: Such as 4-methylmorpholine and 2-methylmorpholine, which have variations in substituents that affect their chemical properties and biological activities.

Comparison Table

Compound NameStructural FeaturesUnique Properties
(3S,5S)-5-Methylmorpholine-3-carboxamideMorpholine ring with methyl and carboxamideHigh binding affinity due to specific stereochemistry
Methyl (3S,5S)-5-methylmorpholine-3-carboxylateMorpholine ring with esterDifferent solubility profile
4-MethylmorpholineMorpholine ring with a methyl group at 4-positionUsed primarily as a solvent
2-MethylmorpholineMorpholine ring with a methyl group at 2-positionExhibits different reactivity patterns

The uniqueness of (3S,5S)-5-Methylmorpholine-3-carboxamide lies in its specific substitution pattern and stereochemistry, which impart distinct chemical reactivity and biological activity compared to these similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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